molecular formula C20H42O6S2 B14563818 Bis(2-ethylhexyl) butane-1,4-disulfonate CAS No. 61660-44-4

Bis(2-ethylhexyl) butane-1,4-disulfonate

Cat. No.: B14563818
CAS No.: 61660-44-4
M. Wt: 442.7 g/mol
InChI Key: KACCZJUSWCKYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-ethylhexyl) butane-1,4-disulfonate is an organosulfur compound featuring two sulfonate (–SO₃⁻) groups attached to a butane backbone, each esterified with 2-ethylhexyl groups. This structure confers unique amphiphilic properties, balancing hydrophilic sulfonate moieties with hydrophobic alkyl chains. Its synthesis likely involves sulfonation of butane-1,4-diol followed by esterification with 2-ethylhexyl alcohol, a method inferred from similar compounds .

Properties

CAS No.

61660-44-4

Molecular Formula

C20H42O6S2

Molecular Weight

442.7 g/mol

IUPAC Name

bis(2-ethylhexyl) butane-1,4-disulfonate

InChI

InChI=1S/C20H42O6S2/c1-5-9-13-19(7-3)17-25-27(21,22)15-11-12-16-28(23,24)26-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3

InChI Key

KACCZJUSWCKYPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COS(=O)(=O)CCCCS(=O)(=O)OCC(CC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) butane-1,4-disulfonate typically involves the reaction of butane-1,4-disulfonic acid with 2-ethylhexanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of an acid catalyst to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl) butane-1,4-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(2-ethylhexyl) butane-1,4-disulfonate is used as a plasticizer in the production of flexible polymers. It enhances the flexibility and durability of materials such as polyvinyl chloride (PVC) .

Biology and Medicine: In biological research, this compound is used as a surfactant to study the interactions between biological membranes and synthetic materials. It is also investigated for its potential use in drug delivery systems due to its ability to form stable emulsions .

Industry: Industrially, this compound is employed in the formulation of lubricants, coatings, and adhesives. Its unique properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .

Mechanism of Action

The mechanism of action of Bis(2-ethylhexyl) butane-1,4-disulfonate involves its interaction with molecular targets such as proteins and lipids. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in various applications, including drug delivery and membrane research .

Comparison with Similar Compounds

Structural and Functional Differences
Compound Functional Groups Backbone Key Applications Molecular Weight (g/mol)
Bis(2-ethylhexyl) butane-1,4-disulfonate Sulfonate (–SO₃⁻) Butane Surfactants, detergents ~494 (estimated)
Bis(2-ethylhexyl) phthalate (DEHP) Ester (–COO–) Phthalic acid Plasticizer 390.56
Di-(2-ethylhexyl) adipate Ester (–COO–) Adipic acid Plasticizer, lubricant 370.57
4,4'-Bis(2-sulfostyryl)biphenyl disodium Sulfonate (–SO₃⁻Na⁺) Biphenyl Optical brightener 562.6
Bis(2-ethylhexyl) methylphosphonate Phosphonate (–PO₃⁻) Methylphosphonate Solvent, extractant 320.44

Key Observations :

  • Sulfonates vs. Esters : Sulfonates exhibit higher thermal stability and acidity compared to esters, making them suitable for high-temperature applications . However, esters like DEHP and adipates dominate as plasticizers due to their compatibility with polymers .
  • Ionic Character : The disodium salt in 4,4'-Bis(2-sulfostyryl)biphenyl () increases water solubility, whereas the 2-ethylhexyl groups in the target compound may enhance lipid solubility, favoring emulsification .
Performance Metrics
Property This compound DEHP Di-(2-ethylhexyl) adipate
Hydrolytic Stability High (sulfonate resistance to hydrolysis) Low (prone to ester hydrolysis) Moderate
Thermal Stability (°C) >200 (estimated) 160–200 150–180
Volatility Low (high molecular weight) Moderate Low
Environmental Persistence Moderate (sulfonates degrade slower) High Moderate

Notes:

  • DEHP’s endocrine-disrupting properties contrast with sulfonates, which may pose lower bioaccumulation risks but require toxicity studies.
  • Adipates offer lower toxicity than phthalates but are less efficient as plasticizers .
Environmental and Health Impact
  • DEHP: Documented in sediment and water due to leaching (), with carcinogenic and reproductive toxicity risks .
  • Butane-1,4-disulfonate: Limited data, but sulfonates generally persist in aquatic systems and may require advanced degradation methods .
  • Phosphonates : Used in solvent applications but less studied for environmental impact compared to sulfonates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.